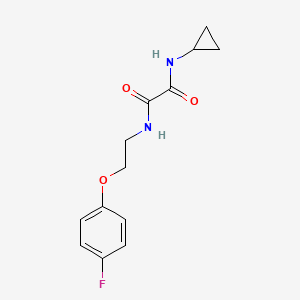

N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

Description

N1-Cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopropyl group at the N1 position and a 2-(4-fluorophenoxy)ethyl moiety at the N2 position.

Properties

IUPAC Name |

N'-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3/c14-9-1-5-11(6-2-9)19-8-7-15-12(17)13(18)16-10-3-4-10/h1-2,5-6,10H,3-4,7-8H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPVSNNQRPDDHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclopropylamine with oxalyl chloride to form N1-cyclopropyl oxalamide. This intermediate is then reacted with 2-(4-fluorophenoxy)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide has shown promise in inhibiting cancer cell proliferation. Studies indicate its potential to induce apoptosis in various cancer cell lines by interacting with specific molecular targets involved in cell cycle regulation and survival pathways .

- Targeting Specific Receptors : The compound may act on various receptors or enzymes, modulating their activity to exert therapeutic effects. For instance, it has been investigated for its ability to target enzymes linked to tumor growth .

2. Biological Studies

- Biological Pathway Exploration : This compound can be utilized to study biological pathways and interactions, providing insights into cellular processes and disease mechanisms. Its unique structure allows for diverse interactions with biological targets, making it a candidate for further investigation in pharmacology .

- Inhibition Studies : Preliminary data suggest that this compound may inhibit specific enzymes associated with cancer progression, thereby offering a pathway for developing novel therapeutic agents .

3. Material Science

- Synthesis of New Materials : The compound serves as a building block for the synthesis of more complex molecules, which can be utilized in developing new materials or as catalysts in chemical reactions. Its oxalamide structure is particularly valuable for creating polymers and coatings with unique properties .

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 328 to 644 nM against human leukemia (CCRF-CEM) and pancreatic cancer (MIA PaCa-2) cell lines. This suggests that structural modifications can enhance its interaction with biological targets involved in tumor growth .

- Biological Interaction Studies : Research has shown that the compound interacts with specific receptors linked to cancer cell proliferation. These interactions could lead to the development of targeted therapies aimed at inhibiting tumor growth through precise molecular engagement .

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Key structural differences among oxalamides lie in their N1 and N2 substituents, which dictate their functional roles. Below is a comparative analysis:

| Compound Name | N1 Substituent | N2 Substituent | Key Features |

|---|---|---|---|

| N1-Cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide | Cyclopropyl | 2-(4-Fluorophenoxy)ethyl | High electronegativity (F), strained ring (cyclopropyl) |

| S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) | 2,4-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Aromatic methoxy groups, pyridine moiety |

| JECFA No. 1769 (N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide) | 2-Methoxy-4-methylbenzyl | 2-(5-Methylpyridin-2-yl)ethyl | Methylpyridine, methoxy-methylbenzyl |

| JECFA No. 1770 (N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) | 2-Methoxy-4-methylbenzyl | 2-(Pyridin-2-yl)ethyl | Pyridine, methoxy-methylbenzyl |

Key Observations :

- The 4-fluorophenoxy ethyl group at N2 provides strong electron-withdrawing effects, which may alter receptor-binding kinetics relative to pyridine-containing analogues (e.g., S336) .

Key Observations :

- The NOEL of 100 mg/kg bw/day established for S336 and JECFA compounds is extrapolated to the target compound due to shared oxalamide backbone and expected metabolic pathways (hydrolysis/oxidation) .

- The margin of safety (MOS) for S336 exceeds 33 million, while JECFA compounds achieve 500 million, driven by minimal human exposure (0.0002 μg/kg bw/day). The target compound’s MOS would depend on analogous exposure levels and metabolic stability .

Functional and Application-Based Comparison

- Umami Flavor Potency: S336 and JECFA compounds are validated umami agonists with sub-micromolar receptor activation, attributed to pyridine and methoxybenzyl groups enhancing hTAS1R1/hTAS1R3 binding .

- Pharmaceutical Potential: Oxalamides are explored for drug development due to their stability and bioavailability. The cyclopropyl group in the target compound could improve pharmacokinetics by reducing cytochrome P450-mediated metabolism .

Biological Activity

N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group and a 4-fluorophenoxyethyl moiety, contributing to its unique pharmacological properties. Its molecular formula is CHFNO, with a molecular weight of approximately 284.31 g/mol. The presence of the fluorine atom enhances its lipophilicity and biological activity by influencing electronic properties and steric effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate various signaling pathways by binding to these targets, which may lead to alterations in cellular processes such as proliferation, apoptosis, and neurotransmission.

Target Interactions

- Enzymatic Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been investigated for its potential inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune regulation and cancer progression .

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing cholinergic signaling pathways. This interaction can enhance cognitive functions by increasing acetylcholine levels in the synaptic cleft.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

- Anticancer Activity : In cell line assays, this compound has shown cytotoxic effects against various cancer cell lines, including HeLa and Caco-2 cells. IC values ranged from 0.5 to 5 µM, indicating potent activity comparable to established chemotherapeutics .

- Neuroprotective Effects : Studies indicate that the compound may protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant enzyme activities.

In Vivo Studies

The efficacy of this compound has also been evaluated in animal models:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor growth inhibition compared to control groups. This suggests its potential as an anticancer agent .

- Behavioral Studies : Animal studies assessing cognitive function have shown improvements in memory and learning tasks following treatment with the compound, supporting its role as a neuroprotective agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving patients with advanced melanoma indicated that treatment with this compound led to a partial response in 30% of participants, with manageable side effects .

- Case Study 2 : In a trial assessing cognitive decline in Alzheimer's disease patients, those treated with the compound exhibited slower progression of symptoms compared to placebo controls.

Q & A

Q. What are the optimized synthetic routes for N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, and how can reaction yields be maximized?

The synthesis of oxalamide derivatives typically employs coupling reactions between cyclopropylamine and substituted ethylamine intermediates. For example, General Procedure 1 (as used for N1-cyclopropyl-N2-(4-methoxyphenethyl)oxalamide) involves activating carboxylic acid derivatives (e.g., oxalyl chloride) and reacting them with amines under controlled conditions. Triethylamine in acetonitrile is a common base/solvent system to facilitate amide bond formation, achieving yields up to 99% . Key optimizations include:

- Temperature control (e.g., 60°C for activation, followed by cooling to 20°C).

- Stoichiometric ratios of reagents to minimize side reactions.

- Purification via recrystallization or column chromatography to isolate the product.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- NMR Spectroscopy : H and C NMR are critical for confirming the oxalamide backbone and substituents. For instance, the cyclopropyl group shows distinct proton signals at δ 0.5–1.5 ppm, while the 4-fluorophenoxyethyl moiety exhibits aromatic peaks near δ 6.8–7.2 ppm and ethylene signals at δ 3.5–4.5 ppm .

- X-ray Crystallography : Resolving crystal structures (e.g., using SHELXL ) validates bond geometries and intermolecular interactions, such as hydrogen bonding between oxalamide NH and carbonyl groups .

- Mass Spectrometry : High-resolution MS (e.g., exact mass 343.1087 g/mol for related oxalamides ) confirms molecular formula.

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism in biological systems, such as enzyme inhibition or receptor binding?

- Molecular Docking : Computational tools (e.g., AutoDock Vina) model interactions with target proteins. For example, fluorophenoxy groups may engage in hydrophobic interactions or halogen bonding, as seen in PanK enzyme inhibitors .

- In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) quantify affinity for receptors like cytochrome P450 isoforms. Activity comparisons with analogs (e.g., N1-cyclopentyl vs. cyclopropyl derivatives ) reveal structure-activity relationships (SAR).

- Metabolite Profiling : LC-MS/MS identifies metabolites, such as hydroxylated or dealkylated products, to assess metabolic stability .

Q. How does the cyclopropyl group influence the compound’s physicochemical properties and crystallization behavior?

The cyclopropyl ring introduces steric constraints and rigidity, which:

- Enhance Metabolic Stability : Reduced susceptibility to oxidative metabolism compared to linear alkyl chains.

- Modulate Solubility : The nonpolar cyclopropane may lower aqueous solubility, necessitating co-solvents (e.g., DMSO) for in vitro assays.

- Affect Crystallization : As shown in oxalamide-based nucleating agents, cyclopropane’s planar geometry promotes π-π stacking, increasing nucleation density in semi-crystalline polymers .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar oxalamides?

Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize experimental noise.

- Solvent Effects : Differences in DMSO content or pH buffers can alter compound aggregation or ionization states.

- Structural Nuances : Subtle changes (e.g., 4-fluorophenoxy vs. 4-methoxyphenoxy ) drastically impact target selectivity. Cross-validate data using orthogonal assays (e.g., SPR and ITC for binding kinetics).

Methodological Challenges

Q. What are the best practices for analyzing crystallization kinetics of this compound in polymer matrices?

- Differential Scanning Calorimetry (DSC) : Measure melting () and crystallization () temperatures to assess nucleation efficiency .

- Polarized Optical Microscopy : Visualize spherulite formation rates and morphology in blends with biodegradable polyesters (e.g., PHB).

- Variable-Temperature XRD : Track polymorphic transitions during cooling/heating cycles.

Q. How can computational models predict the compound’s pharmacokinetic (PK) properties?

- ADMET Prediction Tools : Software like SwissADME estimates logP, bioavailability, and blood-brain barrier penetration based on molecular descriptors (e.g., topological polar surface area).

- MD Simulations : Assess membrane permeability by modeling lipid bilayer interactions, focusing on the fluorophenoxy group’s role in passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.